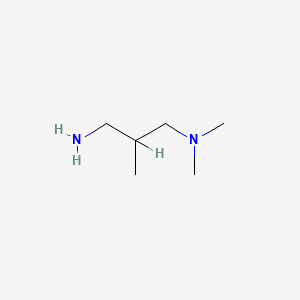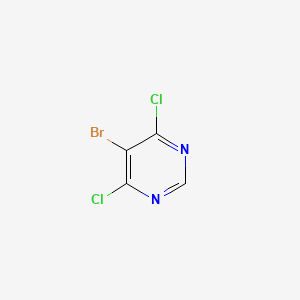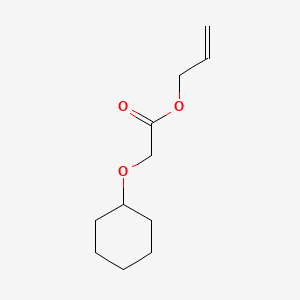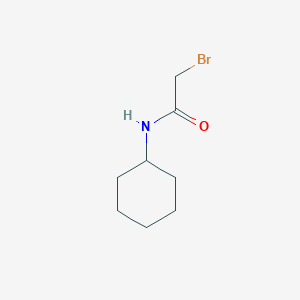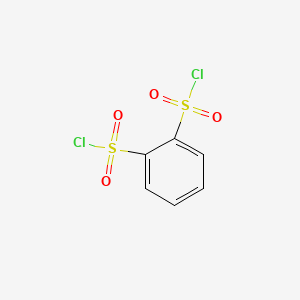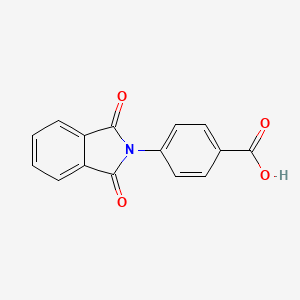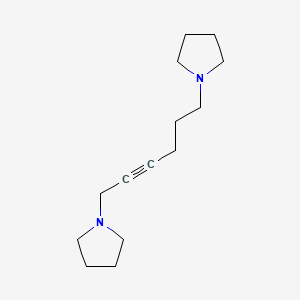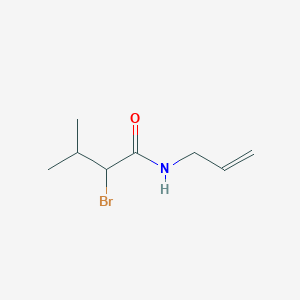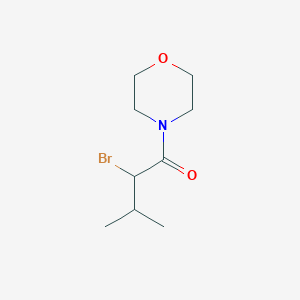
1-(2-HidroxiEtil)-1,2-dihidropiridin-2-ona
Descripción general
Descripción
1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Hidrogeles
1-(2-HidroxiEtil)-1,2-dihidropiridin-2-ona: es un compuesto que se puede utilizar en la síntesis de hidrogeles. Los hidrogeles son redes tridimensionales de polímeros hidrófilos capaces de retener una cantidad significativa de agua. Se sintetizan a través de varios métodos, incluyendo enlaces físicos, químicos e híbridos, que involucran el método de fundición en solución, polimerización en masa y métodos de radiación . Los hidrogeles resultantes exhiben propiedades como resistencia mecánica, biocompatibilidad y sensibilidad a los estímulos, lo que los hace adecuados para aplicaciones electroquímicas y biomédicas .
Aplicaciones Biomédicas
En el campo biomédico, los hidrogeles sintetizados a partir de compuestos como This compound se utilizan para sistemas de liberación de fármacos, ingeniería de tejidos, cicatrización de heridas y tecnologías de sensores . Estos hidrogeles imitan las propiedades de los tejidos humanos blandos debido a su alto contenido de agua y flexibilidad, lo cual es crucial para aplicaciones como implantes óseos, biosensores y lentes de contacto .
Almacenamiento y Conversión de Energía
La resistencia mecánica y la adhesividad de los hidrogeles son esenciales para la confiabilidad de los dispositivos de almacenamiento y conversión de energía. Los hidrogeles derivados de This compound se pueden utilizar como electrolitos en supercondensadores, baterías y células solares debido a su robusta resistencia mecánica, capacidad de estiramiento y autocuración .
Electrónica Flexible
Los hidrogeles con This compound se pueden desarrollar en materiales flexibles y autocurativos que son adecuados para la electrónica flexible. Su capacidad para mantener la conductividad mientras se estiran o deforman los hace ideales para dispositivos portátiles y robótica blanda .
Detección Ambiental
La sensibilidad a los estímulos de los hidrogeles les permite responder a los cambios ambientales, como la temperatura, el pH y la concentración iónica. Esta propiedad se puede aprovechar en sensores ambientales que detectan contaminantes o cambios en el medio ambiente .
Liberación Inteligente de Fármacos
Los hidrogeles que contienen This compound se pueden diseñar para liberar fármacos en respuesta a estímulos específicos, proporcionando una liberación de fármacos dirigida y controlada. Esto es particularmente útil en tratamientos que requieren dosis precisas a intervalos o ubicaciones específicas dentro del cuerpo .
Ingeniería de Tejidos
La biocompatibilidad y la similitud estructural con los tejidos naturales hacen que los hidrogeles sean andamios perfectos para la ingeniería de tejidos. Pueden soportar el crecimiento y la diferenciación celular, ayudando en el desarrollo de órganos artificiales y la reparación de tejidos .
Imagenología de Diagnóstico
Debido a sus propiedades ópticas y biocompatibilidad, los hidrogeles se pueden utilizar en la imagenología de diagnóstico. Se pueden diseñar para transportar agentes de contraste o marcadores que mejoran la visibilidad de las estructuras internas durante los procedimientos de imagenología médica .
Safety and Hazards
The safety data sheet for 1-(2-Hydroxyethyl)-2-pyrrolidone indicates that it may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Mecanismo De Acción
Target of Action
For instance, Everolimus, a derivative of sirolimus, works similarly as an inhibitor of mammalian target of rapamycin (mTOR) .
Mode of Action
For instance, Icaridin, a compound with a similar piperidine structure, has been found to bind to the odorant binding protein 1 of Anopheles gambiae .
Biochemical Pathways
Phosphonates, which possess a characteristic c−p bond in which phosphorus is directly bonded to carbon, mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Pharmacokinetics
For instance, a study on N-(2-hydroxyethyl)-2,5-pyrrolidine showed that the compound was rapidly excreted through urine, with about 22% of the dose being excreted in the 0–8 h collection interval .
Result of Action
For instance, Icaridin has been reported to be as effective as DEET at a 20% concentration without the irritation associated with DEET .
Análisis Bioquímico
Biochemical Properties
1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carboxylesterases, which are enzymes involved in the hydrolysis of ester bonds . The nature of these interactions often involves the binding of 1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the type of cell and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of 1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, leading to changes in their conformation and activity. This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction . Additionally, 1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . At very high doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by carboxylesterases, leading to the formation of metabolites that may have different biological activities . The compound can also affect metabolic flux and the levels of certain metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to different cellular compartments, depending on its chemical properties and interactions with other biomolecules.
Subcellular Localization
1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one can localize to specific subcellular compartments, influencing its activity and function. Targeting signals and post-translational modifications can direct the compound to particular organelles, such as the mitochondria or the nucleus . This subcellular localization can affect the compound’s interactions with other biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
1-(2-hydroxyethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-5-8-4-2-1-3-7(8)10/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAKOAYGMSTAKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20982874 | |
| Record name | 1-(2-Hydroxyethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64330-83-2 | |
| Record name | NSC75654 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Hydroxyethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

